molecular formula C15H13Cl2NO3 B1393062 Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate CAS No. 1020569-65-6

Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate

Cat. No. B1393062
CAS RN: 1020569-65-6
M. Wt: 326.2 g/mol
InChI Key: LCBWCDNDUBMBBY-UHFFFAOYSA-N
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Description

“Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate” is a carboxylate derivative of the isoxazole family . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . The structure of “this compound” includes a cyclopropyl group and a 2,6-dichlorophenyl group attached to the isoxazole ring .


Chemical Reactions Analysis

The chemical reactions involving isoxazoles are diverse and depend on the substituents on the isoxazole ring . For instance, the [4+1] cycloaddition reaction of isocyanides with α-haloketone oxime can lead to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 326.2 g/mol. More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Isoxazole Derivatives

Studies have developed efficient, high-yielding syntheses for isoxazole derivatives, including those related to Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate. These syntheses are suitable for large-scale use and can incorporate chiral sulfides. They serve as starting materials for convergent, biomimetic syntheses of complex organic compounds like α-cyclopiazonic acid (Moorthie et al., 2007).

Regioselective Synthesis Under Ultrasound Irradiation

Another research area focuses on the regioselective synthesis of related compounds, such as ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, under ultrasound irradiation. This method significantly reduces reaction times and achieves high yields, demonstrating an innovative approach to synthesizing structurally similar compounds (Machado et al., 2011).

Studies in Molecular Structure

Research on the molecular structure of similar compounds, such as ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, has revealed complex hydrogen-bonded supramolecular structures. These studies provide insights into the molecular interactions and structural stability of these compounds, which are crucial for understanding their potential applications in various fields (Costa et al., 2007).

Cycloaddition Reactions

Cycloaddition reactions involving ethyl cyanocarboxylate N-oxide and trifluoropropene derivatives have been studied, resulting in the formation of isomeric ethyl 5(4)-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates. These reactions are important for the synthesis of various isoxazole derivatives with potential pharmaceutical applications (Markitanov et al., 2018).

Future Directions

Isoxazole derivatives have attracted considerable attention due to their significant biological activities. Therefore, it is of prime importance to develop new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This will help in expanding the available drug-like chemical space and accelerate the drug discovery programme .

Mechanism of Action

Target of Action

Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate is a synthetic compound that primarily targets the Farnesoid X receptor (FXR) . FXR is a nuclear receptor that regulates the expression of genes involved in bile acid synthesis, transport, and metabolism. It plays a crucial role in maintaining bile acid homeostasis and has been implicated in a variety of metabolic disorders.

Mode of Action

As an FXR agonist, this compound binds to the FXR, activating it . This activation leads to changes in the transcription of genes regulated by FXR, altering the synthesis and transport of bile acids.

Biochemical Pathways

The activation of FXR leads to the upregulation of genes involved in the enterohepatic circulation of bile acids, including those encoding for bile acid transporters and enzymes involved in bile acid synthesis. This results in increased bile acid transport from the liver to the intestine and back, as well as altered bile acid synthesis .

Pharmacokinetics

Factors such as its lipophilicity (LogP: 4.70250 ), molecular weight (326.18 ), and hydrogen bond acceptor count (4 ) could influence its absorption and distribution in the body .

Result of Action

The activation of FXR by this compound can lead to a decrease in cholesterol levels . This is due to the role of FXR in regulating cholesterol metabolism, particularly in the conversion of cholesterol to bile acids.

Biochemical Analysis

Biochemical Properties

Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. The compound binds to the active site of COX-2, inhibiting its activity and thereby reducing inflammation . Additionally, it interacts with various proteins and biomolecules, potentially altering their function and activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By altering this pathway, the compound can impact cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as COX-2, leading to enzyme inhibition. This inhibition results in decreased production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but it may undergo degradation when exposed to light or extreme temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into active and inactive metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels within the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is absorbed into cells via passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target enzymes and proteins, thereby modulating their activity.

properties

IUPAC Name

ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c1-2-20-15(19)12-13(18-21-14(12)8-6-7-8)11-9(16)4-3-5-10(11)17/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBWCDNDUBMBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a water bath-cooled solution of 2,6-dichlorobenzaldehyde oxime (2.20 g, 11.6 mmol) in N,N-dimethylformamide (7 mL) was added solid N-chlorosuccinimide (1.55 g, 11.6 mmol). The solutions were stirred while in the water bath for approximately 20 min and the outside the bath for approximately 1 hour. The solution was poured into water and extracted twice with ether. The combined organic layers containing the crude imidoyl chloride were dried over magnesium sulfate and then concentrated. To a separate solution of ethyl 3-cyclopropyl-3-oxopropanoate (2.17 g, 13.9 mmol) in THF (3 mL) at 0° C. was added sodium ethoxide (25 wt % in ethanol, 4.36 mL, 13.9 mmol). The solution was stirred for a few minutes and then the above imidoyl chloride was added. The solution was stirred at 0° C. for 10 minutes and then at ambient temperature overnight. The solution was poured into water and extracted three times with ethyl acetate. The combined organic layers were dried over magnesium sulfate, concentrated and purified by chromatography (silica gel, 0-5% ethyl acetate in hexanes gradient elution) to afford ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate (289 mg, 8%). 1H-NMR (400 MHz, DMSO-d6) δ 7.62-7.53 (m, 3H), 4.04 (q, J=7 Hz, 2H), 2.84-2.82 (m, 1H), 1.35-1.25 (m, 4H), 0.93 (t, J=7 Hz, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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